molecular formula C22H23N3O6S B2502973 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-18-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Número de catálogo: B2502973
Número CAS: 688055-18-7
Peso molecular: 457.5
Clave InChI: WWXQKPBYQKDHKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C34H40N4O8SC_{34}H_{40}N_{4}O_{8}S with a molecular weight of 664.8 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC34H40N4O8S
Molecular Weight664.8 g/mol
CAS Number688061-67-8
SMILES RepresentationCCC(Sc1nc2cc3c(cc2c(=O)n1CCCCCC(=O)NCCc1ccc(OC)c(OC)c1)OCO3)C(=O)NCc1ccco1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Molecular docking studies have shown that this compound interacts with specific proteins involved in cancer progression, suggesting its potential as an anticancer agent.

In vitro studies using the MCF-7 breast cancer cell line demonstrated that the compound effectively inhibited cell proliferation. The MTT assay results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity against cancer cells compared to standard chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Preliminary studies suggest it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Case Studies

  • In Vitro Anticancer Activity : A study evaluated the anticancer effects of this compound against MCF-7 cells using the MTT assay. The results revealed significant cytotoxicity at concentrations above 10 µM, with a survival rate reduction of up to 70% compared to control groups .
  • Molecular Docking Studies : Research involving molecular docking simulations indicated that this compound binds effectively to target proteins associated with cancer cell signaling pathways. The binding affinities were comparable to known inhibitors in clinical use .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of methoxy and sulfanylidene groups enhances its interaction with biological targets, leading to altered signaling pathways in cancer cells and increased susceptibility to apoptosis .

Aplicaciones Científicas De Investigación

Biological Activities

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide exhibits several significant biological activities:

1. Anticancer Activity

  • Molecular docking studies indicate that this compound interacts with proteins involved in cancer progression. These studies help elucidate its mechanism of action and predict efficacy against various cancer types by identifying binding affinities and interaction sites on target proteins.
  • Experimental studies have shown promising results in inhibiting tumor cell proliferation in vitro.

2. Antimicrobial Properties

  • The compound has demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies suggest effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

3. Anti-inflammatory Effects

  • Preliminary research indicates potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Research : A study demonstrated that this compound significantly inhibited cell growth in various cancer cell lines through apoptosis induction.
  • Antimicrobial Testing : Research indicated that the compound showed significant activity against resistant bacterial strains, suggesting its potential as a new antimicrobial agent.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s reactivity arises from its distinct functional groups:

Functional Group Reactivity Profile
Sulfanylidene (C=S) Susceptible to nucleophilic substitution (e.g., thiol-disulfide exchange) or oxidation to sulfonyl (C=SO₂) groups.
Dioxolo Ring Stable under mild conditions but may undergo ring-opening under strong acidic/basic conditions.
Amide Bond Hydrolyzable to carboxylic acid under acidic/basic conditions or enzymatic action.
Methoxy Groups Resistant to oxidation but may undergo demethylation under harsh acidic conditions.

2.1. Sulfanylidene Group Reactivity

The sulfanylidene group participates in nucleophilic substitution reactions. For example:

  • Thiol-Disulfide Exchange :
    R-SH + C=S → R-S-S-C + H2S\text{R-SH + C=S → R-S-S-C + H}_2\text{S}
    This reaction is critical for modifying the compound’s bioactivity, as seen in structurally related thieno[3,2-d]pyrimidinones .

  • Oxidation to Sulfonyl :
    C=S + [O] → C=SO2\text{C=S + [O] → C=SO}_2
    Oxidation with hydrogen peroxide or mCPBA converts the sulfanylidene to a sulfonyl group, altering solubility and target affinity .

2.2. Amide Hydrolysis

The propanamide side chain undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    R-CONH-R’ + H3O+R-COOH + NH3-R’\text{R-CONH-R' + H}_3\text{O}^+ → \text{R-COOH + NH}_3\text{-R'}

  • Basic Hydrolysis :
    R-CONH-R’ + OHR-COO+NH2-R’\text{R-CONH-R' + OH}^- → \text{R-COO}^- + \text{NH}_2\text{-R'}
    Such reactions are foundational for prodrug activation strategies in medicinal chemistry .

2.3. Methoxy Group Demethylation

Under strong Lewis acids (e.g., BBr₃), methoxy groups on the phenyl ring may demethylate to phenols:
Ar-OCH3+BBr3Ar-OH + CH3Br\text{Ar-OCH}_3 + \text{BBr}_3 → \text{Ar-OH + CH}_3\text{Br}
This modification enhances hydrogen-bonding capacity, as observed in coumarin-based analogs .

2.4. Electrophilic Aromatic Substitution

The quinazoline core’s electron-rich aromatic system undergoes electrophilic substitution (e.g., nitration, halogenation) at specific positions:

  • Nitration :
    Quinazoline + HNO3Nitroquinazoline\text{Quinazoline + HNO}_3 → \text{Nitroquinazoline}
    Positional selectivity depends on directing effects of substituents .

3.1. Coupling Reactions

The ethylenediamine linker facilitates coupling with carboxylic acids or amines via standard peptide chemistry:

  • Amide Bond Formation :
    R-NH2+R’-COOH → R-NH-C(O)-R’\text{R-NH}_2 + \text{R'-COOH → R-NH-C(O)-R'}
    Catalyzed by EDC/HOBt or DCC .

3.2. Ring-Opening of Dioxolo Group

Under acidic conditions (e.g., HCl/EtOH), the dioxolo ring may cleave to form dihydroxy intermediates, enabling further functionalization .

Catalytic and Solvent Effects

  • Deep Eutectic Solvents (DES) :
    Choline chloride-based DES enhance reaction efficiency in mechanochemical syntheses, reducing reaction times to <30 minutes .

  • Microwave Assistance :
    Accelerates cyclization steps, improving yields in quinazoline derivatives by 15–20% compared to conventional heating .

Stability Under Physiological Conditions

  • pH-Dependent Degradation :
    The compound remains stable at neutral pH but degrades in acidic environments (e.g., stomach pH 1–3), releasing active metabolites .

  • Enzymatic Hydrolysis :
    Esterases and proteases cleave the amide bond, as demonstrated in vitro with chromeno-pyridine analogs.

Comparative Reactivity with Analogs

Compound Key Reaction Yield Reference
N-(3,4-dimethoxyphenyl)-2-[(thieno-pyrimidinyl)sulfanyl]acetamide Thiol-disulfide exchange82%
Bis(6-iodo-2-methyl-4-oxoquinazolin-3-yl)pyridine-2,6-dicarboxamide Amide hydrolysis76%
4-Methyl-7-{hydrazinyl}-2H-chromen-2-one Electrophilic substitution68%

Propiedades

Número CAS

688055-18-7

Fórmula molecular

C22H23N3O6S

Peso molecular

457.5

Nombre IUPAC

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C22H23N3O6S/c1-28-16-4-3-13(9-17(16)29-2)5-7-23-20(26)6-8-25-21(27)14-10-18-19(31-12-30-18)11-15(14)24-22(25)32/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,26)(H,24,32)

Clave InChI

WWXQKPBYQKDHKD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.